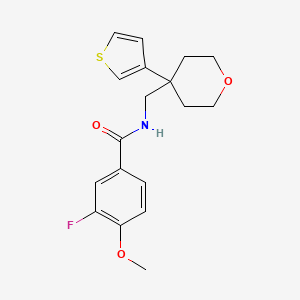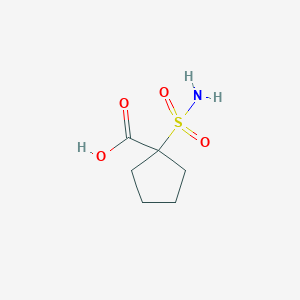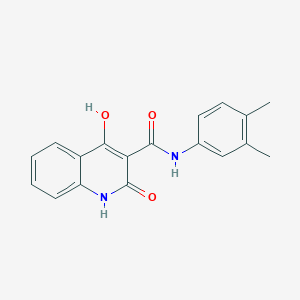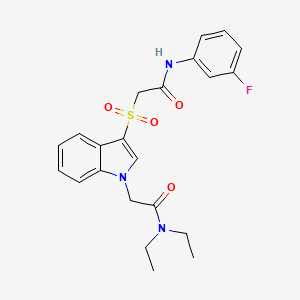
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the focus of extensive research due to its potential therapeutic applications.
作用机制
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide exerts its therapeutic effects by activating the Nrf2-Keap1 pathway, which is involved in the regulation of cellular redox balance and antioxidant defense. N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide binds to Keap1, leading to the release and activation of Nrf2, which translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects, including the induction of phase II detoxification enzymes, inhibition of NF-κB signaling, reduction of oxidative stress, and modulation of cell cycle and apoptosis.
实验室实验的优点和局限性
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for some researchers.
未来方向
There are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic triterpenoid compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2-Keap1 pathway, leading to the induction of antioxidant and detoxification genes. Despite its advantages for lab experiments, its high cost and limited availability may pose a challenge for some researchers. Nevertheless, there are several future directions for the research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, which may lead to the development of novel therapeutic strategies.
合成方法
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of a base. The synthesis method has been optimized to produce high yields of pure N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide.
科学研究应用
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-6-7-13(10-14(12)20)22-18(24)17(23)21-11-19(25,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUPBGZJKYEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)


![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)


![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)